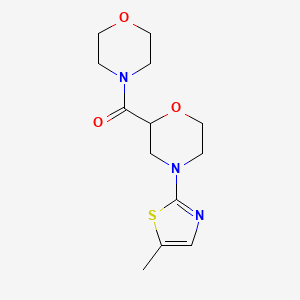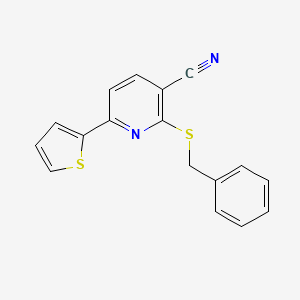![molecular formula C16H19N7O2 B15122332 5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15122332.png)
5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a methoxy group and a triazolopyrimidine-piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize reaction conditions and yields. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient production with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like toluene or ethanol.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Applications De Recherche Scientifique
5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can modulate their activity, leading to altered cellular processes and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and structural similarity to pyrimidine derivatives.
Uniqueness
5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a triazolopyrimidine-piperidine moiety offers a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H19N7O2 |
|---|---|
Poids moléculaire |
341.37 g/mol |
Nom IUPAC |
7-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H19N7O2/c1-11-7-14(23-15(21-11)19-10-20-23)22-5-3-12(4-6-22)25-16-17-8-13(24-2)9-18-16/h7-10,12H,3-6H2,1-2H3 |
Clé InChI |
UCTAQGYZZPGBTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122265.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15122282.png)
![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B15122289.png)
![6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15122297.png)
![4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122308.png)
![4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B15122309.png)
![3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122311.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15122316.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline](/img/structure/B15122317.png)
![2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B15122320.png)
